molecular formula C22H26N4O3 B4751512 N-(3,4-dimethoxyphenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea

N-(3,4-dimethoxyphenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea

Cat. No.: B4751512
M. Wt: 394.5 g/mol
InChI Key: BTHBYSAJDQWTQE-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-N’-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a urea linkage connecting a dimethoxyphenyl group and a pyrazolyl group, each substituted with methyl and benzyl groups, respectively. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-N’-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Core: Starting from appropriate substituted hydrazines and diketones, the pyrazole ring is formed through cyclization reactions.

    Substitution Reactions: The pyrazole core is then subjected to alkylation or acylation to introduce the 2-methylbenzyl group.

    Urea Formation: The final step involves the reaction of the substituted pyrazole with 3,4-dimethoxyaniline and an isocyanate or carbodiimide to form the urea linkage.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including:

  • Use of continuous flow reactors for efficient heat and mass transfer.
  • Catalysts to enhance reaction rates and yields.
  • Purification techniques such as crystallization or chromatography to isolate the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the urea linkage or the aromatic rings, potentially yielding amines or reduced aromatic systems.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and various nucleophiles under acidic or basic conditions.

Major Products:

  • Oxidized derivatives such as aldehydes or carboxylic acids.
  • Reduced products like amines or alcohols.
  • Substituted compounds with various functional groups attached to the aromatic rings.

Chemistry:

  • Used as a building block in organic synthesis for creating more complex molecules.
  • Acts as a ligand in coordination chemistry, forming complexes with metals.

Biology:

  • Investigated for its potential as an enzyme inhibitor due to its urea moiety, which can mimic peptide bonds.
  • Studied for its antimicrobial and antifungal properties.

Medicine:

  • Explored as a potential therapeutic agent in drug discovery, particularly for its anti-inflammatory and anticancer activities.

Industry:

  • Utilized in the development of new materials, such as polymers and resins, due to its stable structure and reactivity.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-N’-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea linkage can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The aromatic rings and substituents may enhance binding affinity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

    N-(3,4-dimethoxyphenyl)-N’-[3,5-dimethyl-1H-pyrazol-4-yl]urea: Lacks the 2-methylbenzyl group, potentially altering its biological activity and reactivity.

    N-(3,4-dimethoxyphenyl)-N’-[3,5-dimethyl-1-(2-chlorobenzyl)-1H-pyrazol-4-yl]urea: Substitution of the methyl group with a chlorine atom can significantly change its chemical properties and applications.

Uniqueness: The presence of both the 3,4-dimethoxyphenyl and 2-methylbenzyl groups in N-(3,4-dimethoxyphenyl)-N’-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea provides a unique combination of electronic and steric effects, enhancing its reactivity and potential biological activities compared to similar compounds.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-14-8-6-7-9-17(14)13-26-16(3)21(15(2)25-26)24-22(27)23-18-10-11-19(28-4)20(12-18)29-5/h6-12H,13H2,1-5H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHBYSAJDQWTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC(=O)NC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,4-dimethoxyphenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea
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N-(3,4-dimethoxyphenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea
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N-(3,4-dimethoxyphenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea
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N-(3,4-dimethoxyphenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea
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N-(3,4-dimethoxyphenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea
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N-(3,4-dimethoxyphenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea

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